molecular formula C14H11ClN2O2 B2660171 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide CAS No. 300676-12-4

2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide

Cat. No.: B2660171
CAS No.: 300676-12-4
M. Wt: 274.7
InChI Key: MPVKZBIYTCUWTJ-UHFFFAOYSA-N
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Description

2-Chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide (CAS: 300676-12-4) is a synthetic organic compound featuring a chloro-substituted β-ketoamide scaffold. Its structure includes a phenyl group at the 3-oxo position, a pyridin-3-yl amide substituent, and a chlorine atom at the 2-position of the propanamide backbone. This compound is listed with a purity of 95% and is cataloged under the identifier MFCD01911685 .

Properties

IUPAC Name

2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-12(13(18)10-5-2-1-3-6-10)14(19)17-11-7-4-8-16-9-11/h1-9,12H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVKZBIYTCUWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide typically involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine in the presence of a base such as triethylamine to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, triethylamine, sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits diverse biological activities, particularly in proteomics and enzyme inhibition studies. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Research Findings

Recent studies have highlighted several key areas where this compound demonstrates significant biological effects:

  • Proteomics Applications : It serves as a biochemical tool for studying protein interactions and functions, facilitating the understanding of complex biological processes.
  • Enzyme Inhibition : In vitro studies have shown that the compound can inhibit certain enzymes related to metabolic pathways, leading to potential therapeutic applications in drug development.
  • Comparative Analysis : When compared to similar compounds, such as 3-oxo-3-phenyl-N-pyridin-3-ylpropanamide and 2-chloro-3-oxo-3-phenylpropanamide, the presence of the pyridine ring is crucial for its binding properties and overall biological activity.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of cyclooxygenase (COX) enzymes by various analogs of this compound. The results indicated that modifications to the phenyl or pyridine groups significantly impacted inhibitory potency, suggesting that structural optimization could enhance therapeutic efficacy against inflammatory diseases.

Case Study 2: Proteomics Research

In proteomic analyses, this compound was utilized to probe protein interactions within cancer cell lines. Its ability to selectively bind to target proteins allowed researchers to map signaling pathways involved in tumor progression.

Mechanism of Action

The mechanism of action of 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : Contains a phthalimide core with a chlorine atom at the 3-position and a phenyl group at the N-position (Fig. 1, ).
  • Applications: Used as a monomer for polyimide synthesis, requiring high purity for polymerization processes .
  • Key Differences :
    • The phthalimide scaffold (isoindole-1,3-dione) in 3-chloro-N-phenyl-phthalimide contrasts with the β-ketoamide backbone of the target compound.
    • The absence of a pyridine ring in 3-chloro-N-phenyl-phthalimide reduces π-conjugation compared to 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide.

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structure : Features a bromo-substituted aromatic ring and a lactam (2-oxo-1,2-dihydropyridine) system linked via an amide group .
  • Key Similarities :
    • Both compounds share an amide bridge connecting aromatic systems, enabling extended π-conjugation.
    • The lactam tautomer observed in this compound (Fig. 1, ) parallels the keto-amine tautomerism possible in β-ketoamides like the target compound.
  • The methyl group on the aromatic ring in this compound introduces steric effects absent in the target molecule.

6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid

  • Structure: A quinoline derivative with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position .
  • Key Differences: The quinoline core provides a larger aromatic system compared to the pyridine in the target compound, influencing solubility and intermolecular interactions. The carboxylic acid substituent enhances hydrogen-bonding capability, unlike the amide group in 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide.

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

  • Structure : A fused pyrido-pyrimidine system with a chlorine atom and an aldehyde group .
  • Key Differences :
    • The fused heterocyclic system increases molecular rigidity compared to the flexible propanamide backbone of the target compound.
    • The aldehyde group introduces electrophilic reactivity absent in the target molecule.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Functional Groups Applications/Purity Reference
2-Chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide β-Ketoamide Cl, phenyl, pyridin-3-yl Amide, ketone Not specified (95% purity)
3-Chloro-N-phenyl-phthalimide Phthalimide (isoindole-1,3-dione) Cl, phenyl Imide Polyimide synthesis
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Lactam Br, methyl, pyridine Amide, lactam By-product in synthesis
6-Chloro-2-oxo-4-phenyl-1H-quinoline-3-carboxylic acid Quinoline Cl, phenyl, carboxylic acid Carboxylic acid, ketone Not specified (95% purity)
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Pyrido-pyrimidine Cl, aldehyde Aldehyde, ketone Not specified (95% purity)

Research Findings and Implications

  • Synthetic Pathways : The target compound’s synthesis may resemble methods used for N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which involves condensation of chlorinated precursors with aromatic amines under acidic conditions .
  • Tautomerism and Conjugation: The extended π-conjugation in 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide, akin to the lactam system in , could enhance stability and optical properties compared to non-conjugated analogs .
  • Halogen Effects: Chlorine vs.

Biological Activity

2-Chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide (CAS No. 300676-12-4) is a compound recognized for its diverse biological activities, particularly in the field of proteomics. Its structure includes a chloro group, a phenyl moiety, and a pyridine ring, which contribute to its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

PropertyDetails
Molecular Formula C14H11ClN2O2
Molecular Weight 274.70 g/mol
Melting Point 88.5 - 92.5 °C
Purity NLT 98%

The compound is synthesized through the reaction of 3-phenylpropanoic acid with thionyl chloride, followed by reaction with 3-aminopyridine in the presence of a base like triethylamine .

The biological activity of 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The chloro group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with various biomolecules. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Research Findings

Recent studies have highlighted several key areas where this compound demonstrates significant biological effects:

  • Proteomics Applications : It serves as a biochemical tool for studying protein interactions and functions, facilitating the understanding of complex biological processes .
  • Inhibition Studies : In vitro studies have shown that the compound can inhibit certain enzymes related to metabolic pathways, leading to potential therapeutic applications in drug development .
  • Comparative Analysis : When compared to similar compounds such as 3-oxo-3-phenyl-N-pyridin-3-ylpropanamide and 2-chloro-3-oxo-3-phenylpropanamide, the presence of the pyridine ring in this compound is crucial for its binding properties and overall biological activity .

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of cyclooxygenase (COX) enzymes by various analogs of this compound. The results indicated that modifications to the phenyl or pyridine groups significantly impacted inhibitory potency, suggesting that structural optimization could enhance therapeutic efficacy against inflammatory diseases.

Case Study 2: Proteomics Research

In proteomic analyses, 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide was utilized to probe protein interactions within cancer cell lines. The compound's ability to selectively bind to target proteins allowed researchers to map signaling pathways involved in tumor progression.

Q & A

Basic Questions

Q. What are the foundational synthetic routes for 2-chloro-3-oxo-3-phenyl-N-pyridin-3-ylpropanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:

  • Substitution : Reacting a chloro-nitrobenzene derivative with a pyridinemethanol under alkaline conditions to form intermediates (e.g., nitrobenzene derivatives) .
  • Reduction : Using iron powder under acidic conditions to reduce nitro groups to aniline .
  • Condensation : Employing cyanoacetic acid or similar reagents with a condensing agent (e.g., piperidine in ethanol at 0–5°C) to form the propanamide backbone .
  • Example workflow:
StepReagents/ConditionsTarget Intermediate
1Alkaline substitutionNitrobenzene intermediate
2Fe powder, HClAniline derivative
3Cyanoacetic acid, piperidineFinal propanamide

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC (≥98% purity threshold) to assess purity .
  • Spectroscopy :
  • NMR : Analyze proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, carbonyl signals at ~170 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H]+^+ peak at m/z 319.1 for C14_{14}H12_{12}ClN2_2O2_2) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and reduce by-products?

  • Methodological Answer : Apply statistical DoE to identify critical variables:

  • Factors : Temperature, catalyst concentration, reaction time.
  • Response Variables : Yield, impurity levels.
  • Example : A central composite design (CCD) can model non-linear relationships. For instance, highlights using DoE to minimize trial-and-error in reaction optimization .
  • Case Study : Optimizing condensation step ( ):
VariableLow LevelHigh LevelOptimal Range
Temperature0°C25°C5–10°C
Piperidine (mol%)5%15%10–12%

Q. How to resolve contradictions in spectral data between synthetic batches?

  • Methodological Answer : Systematic troubleshooting steps:

  • Replicate Analysis : Repeat NMR/HPLC under standardized conditions to rule out instrumentation errors.
  • By-Product Identification : Use LC-MS to detect trace impurities (e.g., unreacted aniline or chlorinated side products) .
  • Computational Validation : Compare experimental 13C^{13}\text{C} NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .
    • Example : A batch showing anomalous carbonyl signals might indicate residual solvents (e.g., DMF), resolved via prolonged vacuum drying .

Q. What computational strategies predict reactivity or stability of this compound under varying conditions?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction pathways, as demonstrated by ICReDD for similar amide formations .
  • Degradation Studies : Molecular dynamics simulations can predict hydrolytic stability at different pH levels. For example, the oxo group may hydrolyze under strongly acidic conditions (pH < 2) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

  • Methodological Answer :

  • Variable Isolation : Compare reaction parameters (e.g., reports 75% yield using Fe/HCl, while other methods may use Pd/C with H2_2 for higher yields but require specialized equipment) .
  • By-Product Profiling : Quantify unreacted starting materials via GC-MS to determine if lower yields stem from side reactions .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

StepMethod A ( )Method B ( )
SubstitutionAlkaline conditions (K2_2CO3_3)Piperidine catalyst in ethanol
ReductionFe/HClNot applicable
CondensationCyanoacetic acid2-Cyanoacetamide derivatives
Yield68–75%82–89%

Table 2 : Key Spectral Benchmarks

TechniqueExpected DataContradiction Resolution
1H^1\text{H} NMRPyridinyl H: δ 8.5–9.0 ppmCompare with DFT-predicted shifts
HPLC Retention Time6.8 min (C18 column)Re-run with spiked pure standard

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